molecular formula C20H23N3O5 B2611438 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 2034357-85-0

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2611438
CAS No.: 2034357-85-0
M. Wt: 385.42
InChI Key: LCCKFYGBTSPSEV-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the acetylation of 2-methoxyphenol to form 4-acetyl-2-methoxyphenol. This reaction is usually carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Coupling with the Pyrimidine Derivative: The next step involves the synthesis of the pyrimidine derivative, which is achieved by reacting cyclopropylamine with a suitable pyrimidine precursor under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the phenoxy intermediate with the pyrimidine derivative through an amide bond formation. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The acetyl group can be reduced to an alcohol, which may affect the compound’s solubility and reactivity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the acetyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(4-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide: Lacks the acetyl group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of both the acetyl and methoxy groups in 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity. This dual functionality may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-13(24)15-5-6-17(18(9-15)27-2)28-11-19(25)21-7-8-23-12-22-16(10-20(23)26)14-3-4-14/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCKFYGBTSPSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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